![molecular formula C32H48F2O B14280397 3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl CAS No. 138200-10-9](/img/structure/B14280397.png)
3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Difluoro-4-[(6-methyloctyl)oxy]-4’-undecyl-1,1’-biphenyl belongs to the class of organic compounds known as biphenyls and derivatives. It consists of two phenyl rings connected by a single bond. The compound’s unique structure includes fluorine atoms, an octyl group, and an undecyl chain. Biphenyl derivatives find applications in various fields due to their diverse properties.
Méthodes De Préparation
The synthesis of this compound involves several steps:
Friedel-Crafts Alkylation: Start by alkylating biphenyl with 6-methyloctyl chloride using Lewis acid catalysts (such as aluminum chloride). This reaction introduces the octyl group.
Fluorination: Introduce fluorine atoms at the 3 and 3’ positions of the biphenyl ring using a fluorinating agent (e.g., hydrogen fluoride or a fluorinating reagent).
Etherification: Attach the undecyl chain via etherification of the hydroxyl group on the octyl substituent. This step involves reacting the octyl alcohol with undecyl bromide in the presence of a base (such as sodium hydroxide).
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, converting the alkyl chains to corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group in the undecyl chain yields the corresponding alcohol.
Substitution: The fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and potassium permanganate (for oxidation) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Applications De Recherche Scientifique
Liquid Crystals: Biphenyl derivatives serve as liquid crystal materials in displays and electronic devices due to their mesomorphic properties.
Biological Studies: Researchers explore their interactions with biological membranes and receptors.
Polymer Chemistry: These compounds contribute to the design of functional polymers.
Mécanisme D'action
Molecular Targets: The compound may interact with cell membranes, proteins, or enzymes.
Pathways: It could modulate signaling pathways or affect lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare it with other biphenyl derivatives, such as 4,4’-dihexylbiphenyl or 4,4’-diphenylbiphenyl.
Uniqueness: Highlight its specific features, such as the fluorine substitution and the long alkyl chains.
Propriétés
Numéro CAS |
138200-10-9 |
|---|---|
Formule moléculaire |
C32H48F2O |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
2-fluoro-4-[3-fluoro-4-(6-methyloctoxy)phenyl]-1-undecylbenzene |
InChI |
InChI=1S/C32H48F2O/c1-4-6-7-8-9-10-11-12-15-18-27-19-20-28(24-30(27)33)29-21-22-32(31(34)25-29)35-23-16-13-14-17-26(3)5-2/h19-22,24-26H,4-18,23H2,1-3H3 |
Clé InChI |
XCKLCCPGTDWBGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCCC(C)CC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

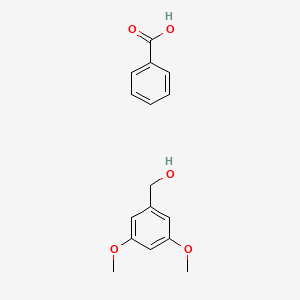
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)

![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)

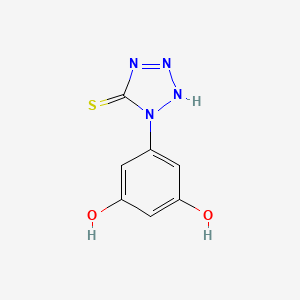
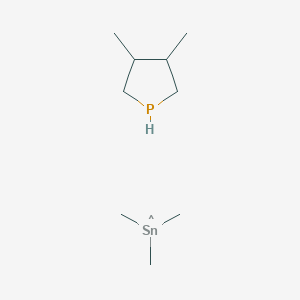
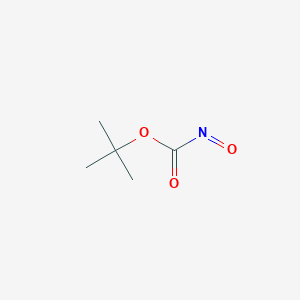

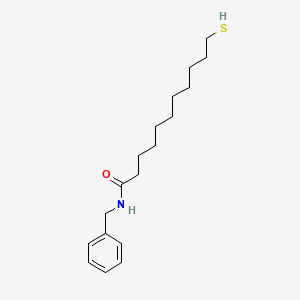
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
